molecular formula C16H13BrN2O2 B10988845 2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide

2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide

Cat. No.: B10988845
M. Wt: 345.19 g/mol
InChI Key: BPFCCYDXQXGBQU-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide: , also known by its IUPAC name, is a synthetic organic compound. Its chemical structure consists of an indole ring substituted with a bromine atom and an acetamide group attached to a hydroxyphenyl moiety. The compound’s systematic name reflects its substituents and functional groups.

Preparation Methods

Synthetic Routes::

    Indole Synthesis: The indole ring can be synthesized via various methods, such as the Fischer indole synthesis or the Bischler–Möhlau indole synthesis. These reactions involve cyclization of appropriate precursors under acidic conditions.

    Bromination: The bromination of indole can be achieved using N-bromosuccinimide (NBS) or other brominating agents.

    Acetamide Formation: The acetamide group can be introduced by reacting the brominated indole with acetic anhydride or acetyl chloride.

    Hydroxyphenyl Attachment: The hydroxyphenyl moiety can be added through nucleophilic substitution reactions using phenol and appropriate reagents.

Industrial Production:: The industrial-scale synthesis typically involves optimized versions of the above steps, ensuring high yield and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The bromine atom can undergo oxidation to form a bromine oxide or other brominated species.

    Reduction: Reduction of the indole ring may yield dihydroindole derivatives.

    Substitution: The acetamide group is susceptible to nucleophilic substitution reactions.

    Condensation: The hydroxyphenyl group can participate in condensation reactions.

Common Reagents and Conditions::

    Bromination: NBS, light or heat.

    Acetamide Formation: Acetic anhydride, base (e.g., pyridine).

    Hydroxyphenyl Attachment: Phenol, acid catalyst.

Major Products::
  • Brominated indole derivatives.
  • Acetamidoindole compounds.
  • Hydroxyphenyl-substituted indoles.

Scientific Research Applications

    Medicine: Investigated for potential pharmaceutical applications due to its structural resemblance to other bioactive compounds.

    Chemical Biology: Used as a probe in studies related to indole-containing molecules.

    Industry: May find applications in materials science or as intermediates in organic synthesis.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes or signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds: Other brominated indoles, acetamides, and hydroxyphenyl-substituted molecules.

    Uniqueness: Its specific combination of substituents distinguishes it from related compounds.

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-(3-hydroxyphenyl)acetamide

InChI

InChI=1S/C16H13BrN2O2/c17-14-5-2-6-15-13(14)7-8-19(15)10-16(21)18-11-3-1-4-12(20)9-11/h1-9,20H,10H2,(H,18,21)

InChI Key

BPFCCYDXQXGBQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

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